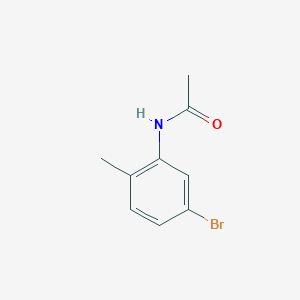

N-(5-Bromo-2-methylphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(5-bromo-2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-6-3-4-8(10)5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSKOFDCUTVQKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50557771 | |

| Record name | N-(5-Bromo-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116436-10-3 | |

| Record name | N-(5-Bromo-2-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116436-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Bromo-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(5-Bromo-2-methylphenyl)acetamide (CAS: 116436-10-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-Bromo-2-methylphenyl)acetamide, with the CAS number 116436-10-3, is a halogenated aromatic amide that holds significance as a versatile intermediate in organic synthesis. Its structural features, including a bromine substituent and an acetamide group on a methylphenyl ring, make it a valuable building block for the synthesis of a variety of more complex molecules. This technical whitepaper provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed experimental protocol for its synthesis and characterization, and a discussion of its potential applications in drug discovery and development, particularly in the context of analgesic and anti-inflammatory research.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀BrNO | [1] |

| Molecular Weight | 228.09 g/mol | [1] |

| CAS Number | 116436-10-3 | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC1=C(C=C(C=C1)Br)NC(=O)C | [1] |

| InChI Key | HCSKOFDCUTVQKW-UHFFFAOYSA-N | [1] |

| Computed XLogP3 | 2.6 | [1] |

| Computed Hydrogen Bond Donor Count | 1 | [1] |

| Computed Hydrogen Bond Acceptor Count | 1 | [1] |

| Computed Rotatable Bond Count | 1 | [1] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the acetylation of the corresponding aniline, 5-Bromo-2-methylaniline. This reaction is a standard procedure in organic synthesis for the formation of an amide bond.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure adapted from standard methods for the acetylation of anilines.

Materials:

-

5-Bromo-2-methylaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Sodium acetate

-

Hydrochloric acid (concentrated)

-

Distilled water

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, Büchner funnel)

-

Magnetic stirrer and hotplate

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve 5-Bromo-2-methylaniline in a minimal amount of glacial acetic acid.

-

To this solution, add a stoichiometric equivalent of acetic anhydride dropwise while stirring. A mild exothermic reaction may be observed.

-

To catalyze the reaction and neutralize any acidic byproducts, a solution of sodium acetate in water can be added. Alternatively, the reaction can be initiated by the addition of a few drops of concentrated hydrochloric acid.

-

The reaction mixture is then heated under reflux for 1-2 hours to ensure the completion of the reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and then poured into a beaker containing ice-cold water to precipitate the crude this compound.

-

The precipitate is collected by vacuum filtration using a Büchner funnel and washed with cold water to remove any water-soluble impurities.

-

The crude product is then purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure this compound as a crystalline solid.

-

The purified product is dried under vacuum to remove any residual solvent.

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Spectroscopic Data (Predicted):

While specific experimental spectra for this compound are not widely published, the expected characteristic signals are outlined below based on its structure.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons (with splitting patterns influenced by the bromo and methyl substituents), a singlet for the methyl group on the phenyl ring, a singlet for the acetyl methyl group, and a broad singlet for the N-H proton. |

| ¹³C NMR | Resonances for the aromatic carbons (including the carbon attached to bromine), the methyl carbon on the ring, the acetyl methyl carbon, and the carbonyl carbon of the amide group. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching vibration (around 3300 cm⁻¹), C-H stretching of the aromatic and methyl groups, the C=O stretching of the amide (Amide I band, around 1660 cm⁻¹), and N-H bending (Amide II band, around 1550 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (228.09 g/mol ), along with a characteristic isotopic pattern due to the presence of the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). |

Applications in Drug Discovery and Development

Acetanilide derivatives have a long history in medicinal chemistry, with many compounds exhibiting a range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[2][3][4] this compound, as a substituted acetanilide, is a promising scaffold for the development of novel therapeutic agents.

The presence of the bromo substituent offers a reactive site for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the synthesis of a diverse library of derivatives.[5] This enables the exploration of structure-activity relationships (SAR) to optimize the biological activity and pharmacokinetic properties of lead compounds.

Potential as an Analgesic and Anti-inflammatory Agent

The core acetanilide structure is found in well-known analgesic and antipyretic drugs. While no specific studies on the analgesic or anti-inflammatory activity of this compound have been found, its structural similarity to other biologically active acetanilides suggests its potential in this area.[6] Further research involving in vitro and in vivo assays is warranted to explore this potential.

Experimental Assays for Biological Evaluation:

-

Anti-inflammatory Activity:

-

In vitro: Inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage cell lines (e.g., RAW 264.7).[5]

-

In vivo: Carrageenan-induced paw edema in rodents.

-

-

Analgesic Activity:

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Logical Relationship in Drug Discovery

The diagram below outlines the logical progression from the core compound to potential therapeutic applications.

Conclusion

This compound is a valuable chemical intermediate with significant potential for applications in organic synthesis and medicinal chemistry. Its straightforward synthesis and the presence of a reactive bromine handle make it an attractive starting material for the generation of diverse molecular libraries. While specific biological data for this compound is currently limited, its structural relationship to known bioactive acetanilides suggests that it is a promising candidate for further investigation, particularly in the search for new analgesic and anti-inflammatory agents. This technical guide provides a foundational resource for researchers interested in exploring the synthesis, properties, and potential applications of this compound.

References

- 1. This compound | C9H10BrNO | CID 14233594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound [myskinrecipes.com]

- 7. Synthesis and analgesic activity of some acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

physical and chemical properties of N-(5-Bromo-2-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Bromo-2-methylphenyl)acetamide is a halogenated aromatic amide that holds potential as a versatile intermediate in organic synthesis. Its structure, featuring a substituted phenyl ring, suggests its utility as a building block for more complex molecules, particularly in the fields of medicinal chemistry and materials science. This document provides a comprehensive overview of its known physical and chemical properties, a generalized synthesis protocol, and an exploration of its potential applications based on the available scientific literature.

Core Physical and Chemical Properties

While specific experimental data for this compound is limited in publicly accessible databases, computed properties provide valuable insights into its chemical behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrNO | PubChem[1] |

| Molecular Weight | 228.09 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 116436-10-3 | PubChem[1] |

| Canonical SMILES | CC1=C(C=C(C=C1)Br)NC(=O)C | PubChem[1] |

| InChI Key | HCSKOFDCUTVQKW-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3 | 2.6 | PubChem |

| Computed Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Computed Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Computed Rotatable Bond Count | 1 | PubChem[1] |

| Computed Exact Mass | 226.99458 | PubChem[1] |

| Computed Monoisotopic Mass | 226.99458 | PubChem[1] |

| Computed Topological Polar Surface Area | 29.1 Ų | PubChem[1] |

| Computed Heavy Atom Count | 12 | PubChem[1] |

Note: The properties listed above are primarily computed and may differ from experimental values. Experimental determination of properties such as melting point, boiling point, and solubility in various solvents is highly recommended for any practical application.

Synthesis and Purification

General Experimental Protocol: Synthesis of this compound

Disclaimer: This is a generalized protocol and may require optimization. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

5-Bromo-2-methylaniline

-

Acetic anhydride or Acetyl chloride

-

A suitable base (e.g., pyridine, triethylamine, or sodium acetate)

-

A suitable solvent (e.g., dichloromethane, chloroform, or glacial acetic acid)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Solvents for recrystallization (e.g., ethanol/water, ethyl acetate/hexane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (if heating is required), dissolve 5-Bromo-2-methylaniline in the chosen solvent.

-

Addition of Acylating Agent: Slowly add a stoichiometric equivalent of acetic anhydride or acetyl chloride to the solution. If using acetyl chloride, the reaction is typically performed at a low temperature (e.g., 0 °C) and in the presence of a base to neutralize the HCl byproduct.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction mixture with water. If an acidic or basic catalyst was used, neutralize the mixture accordingly. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system to yield the pure product.

Experimental Workflow: General Synthesis of Acetanilides

Caption: General workflow for the synthesis of N-Aryl Acetamides.

Potential Applications in Research and Development

While specific biological activities for this compound are not documented, its structural motifs are present in various biologically active molecules. This suggests its potential as a key intermediate in the synthesis of novel therapeutic agents.

-

Medicinal Chemistry: The bromo- and methyl-substituted phenyl ring, combined with the acetamide group, provides multiple points for further chemical modification. This makes it a valuable scaffold for creating libraries of compounds for screening against various biological targets. The presence of a bromine atom allows for facile introduction of other functional groups via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which is a common strategy in drug discovery.

-

Agrochemicals: Similar to its application in pharmaceuticals, this compound could serve as a precursor for the synthesis of new pesticides and herbicides.

-

Materials Science: Aryl amides are known to form ordered structures through hydrogen bonding, which can be exploited in the design of novel organic materials with specific electronic or optical properties.

Signaling Pathways and Biological Activity

Currently, there is no available information in the scientific literature detailing the involvement of this compound in any specific signaling pathways or demonstrating any confirmed biological activity. Further research and biological screening are necessary to elucidate its potential pharmacological profile.

Conclusion and Future Directions

This compound is a chemical compound with established basic chemical data but a significant lack of in-depth experimental characterization and biological evaluation. The provided information on its computed properties and a generalized synthesis protocol serves as a foundational guide for researchers.

Future research should focus on:

-

The experimental determination of its physical properties.

-

Optimization of a specific and high-yielding synthesis protocol.

-

Comprehensive spectral analysis (NMR, IR, MS) to confirm its structure and purity.

-

Screening for biological activity against a range of therapeutic targets to uncover its potential in drug development.

This technical guide highlights the current knowledge gaps and underscores the opportunity for further investigation into the properties and applications of this compound.

References

N-(5-Bromo-2-methylphenyl)acetamide molecular structure and weight

An In-Depth Technical Guide on N-(5-Bromo-2-methylphenyl)acetamide

This guide provides a detailed overview of the molecular structure and properties of this compound, a compound of interest for researchers, scientists, and professionals in drug development.

Molecular Properties and Identification

This compound is an organic compound featuring a substituted phenyl ring.[1] The presence of a bromine atom and a methyl group on the phenyl ring, along with the acetamide functional group, gives it distinct chemical properties that make it a useful intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1][2]

Quantitative Molecular Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₉H₁₀BrNO |

| Molecular Weight | 228.09 g/mol [2][3] |

| Exact Mass | 226.99458 Da[3] |

| CAS Number | 116436-10-3[3] |

Molecular Structure

The structural arrangement of this compound consists of an acetamide group attached to a phenyl ring. The phenyl ring is substituted with a methyl group at the second position and a bromine atom at the fifth position relative to the acetamide group.

Caption: Molecular structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for reproducible research. While specific experimental details can vary, a general synthetic approach involves the acylation of 5-bromo-2-methylaniline.

General Synthesis Workflow:

The synthesis typically follows the logical steps outlined in the diagram below.

Caption: Generalized workflow for the synthesis of this compound.

This guide serves as a foundational resource for professionals engaged in chemical research and development, providing essential data and structural information for this compound.

References

Technical Guide: Synthesis and Properties of N-(2-bromo-4-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2-bromo-4-methylphenyl)acetamide (also known as 2'-Bromo-4'-methylacetanilide), a compound with the chemical formula C9H10BrNO. This document details its chemical and physical properties, provides a step-by-step experimental protocol for its synthesis, and includes relevant spectral data. While noted in the literature for its potential as an intermediate in the synthesis of pharmaceuticals and for its possible antimicrobial and anti-inflammatory properties, quantitative biological activity data is not extensively available in the public domain.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-(2-bromo-4-methylphenyl)acetamide is presented in the table below. This data is essential for its handling, characterization, and use in further research and development.

| Property | Value | Reference(s) |

| IUPAC Name | N-(2-bromo-4-methylphenyl)acetamide | [1] |

| Synonyms | 2'-Bromo-4'-methylacetanilide, 4-Acetamido-3-bromotoluene | [1] |

| CAS Number | 614-83-5 | [1] |

| Molecular Formula | C9H10BrNO | [1] |

| Molecular Weight | 228.09 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 118-121 °C | [2][3] |

| Boiling Point | 349.9 ± 30.0 °C (Predicted) | [2] |

| Solubility | Sparingly soluble in water | [1] |

Spectral Data

The following table summarizes the key spectral data for the characterization of N-(2-bromo-4-methylphenyl)acetamide.

| Spectrum Type | Data | Reference(s) |

| ¹H NMR (90 MHz, CDCl₃) | δ (ppm): 8.12, 7.53, 7.34, 7.10, 2.283, 2.200 | [4] |

| ¹³C NMR (CDCl₃) | δ (ppm): 168.25, 135.38, 133.20, 132.45, 128.89, 122.34, 113.62, 24.56, 20.49 | [4] |

| IR (KBr disc) | Key peaks available in spectral databases. | [1][5] |

Experimental Protocols

Synthesis of N-(2-bromo-4-methylphenyl)acetamide

The synthesis of N-(2-bromo-4-methylphenyl)acetamide is a multi-step process that begins with the acetylation of p-toluidine, followed by bromination and subsequent hydrolysis.

Step 1: Acetylation of p-Toluidine to N-acetyl-p-toluidine (p-Acetotoluide)

-

Materials:

-

p-Toluidine

-

Glacial acetic acid

-

Acetic anhydride

-

-

Procedure:

-

In a suitable reaction vessel, combine p-toluidine with glacial acetic acid and acetic anhydride.

-

Heat the mixture under reflux for approximately 2.5 to 3 hours.

-

Allow the reaction mixture to cool, which should result in the crystallization of N-acetyl-p-toluidine.

-

Step 2: Bromination of N-acetyl-p-toluidine

-

Materials:

-

N-acetyl-p-toluidine from Step 1

-

Liquid bromine

-

Ice water

-

80% Ethanol

-

-

Procedure:

-

Cool the reaction mixture containing N-acetyl-p-toluidine to 35-45 °C.

-

Slowly add liquid bromine dropwise while maintaining the temperature between 50-55 °C and stirring for about 1 hour.

-

Pour the reaction mixture into a large volume of ice water to precipitate the crude product.

-

Collect the solid precipitate by filtration, wash with water, and then recrystallize from 80% ethanol to yield purified N-(2-bromo-4-methylphenyl)acetamide.

-

Step 3: Hydrolysis (if starting from 3-bromo-4-acetamidotoluene)

-

Materials:

-

3-bromo-4-acetamidotoluene

-

Concentrated hydrochloric acid

-

Sodium hydroxide solution

-

-

Procedure:

-

Reflux the 3-bromo-4-acetamidotoluene with concentrated hydrochloric acid.

-

After cooling, neutralize the mixture with a sodium hydroxide solution to obtain the free amine, 2-bromo-4-methylaniline, which can then be re-acetylated if desired to form the final product.

-

Visualizations

The following diagram illustrates the synthetic workflow for N-(2-bromo-4-methylphenyl)acetamide.

Caption: Synthetic pathway for N-(2-bromo-4-methylphenyl)acetamide.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2'-BROMO-4'-METHYLACETANILIDE | 614-83-5 [chemicalbook.com]

- 3. 2'-BROMO-4'-METHYLACETANILIDE CAS#: 614-83-5 [m.chemicalbook.com]

- 4. 2'-BROMO-4'-METHYLACETANILIDE(614-83-5) 1H NMR [m.chemicalbook.com]

- 5. 2'-BROMO-4'-METHYLACETANILIDE(614-83-5) IR Spectrum [m.chemicalbook.com]

Solubility of N-(5-Bromo-2-methylphenyl)acetamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of N-(5-Bromo-2-methylphenyl)acetamide, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a framework for researchers to determine its solubility in various organic solvents. The guide outlines the theoretical principles of solubility, provides detailed experimental protocols for solubility determination and recrystallization, and presents a logical workflow for solvent screening and selection. This information is intended to empower researchers to generate the necessary data for their specific applications, from reaction optimization to final product purification.

Introduction

This compound (CAS No. 116436-10-3) is an aromatic bromo-compound with a molecular weight of 228.09 g/mol .[2] Its structure, featuring a substituted phenyl ring, suggests that its solubility will be governed by the principle of "like dissolves like," indicating a higher solubility in organic solvents compared to aqueous solutions. Understanding the solubility of this compound is crucial for its use in organic synthesis, enabling efficient reaction conditions, effective purification, and the development of robust crystallization processes. This guide provides the necessary theoretical background and practical methodologies to investigate and determine the solubility of this compound in a range of organic solvents.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is its ability to form a homogeneous solution. For organic compounds like this compound, several factors influence solubility:

-

Polarity: The "like dissolves like" principle is the most critical guideline. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. This compound has both polar (the acetamide group) and non-polar (the bromomethylphenyl group) characteristics, making its solubility dependent on the overall polarity of the solvent.

-

Temperature: For most solids, solubility increases with temperature. This principle is fundamental to the technique of recrystallization.

-

Solvent-Solute Interactions: The strength of intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces) between the solvent and solute molecules plays a significant role.

Based on the structure of this compound, it is expected to be soluble in a range of common organic solvents. Aromatic compounds and bromo-substituted compounds, in general, tend to be soluble in solvents like alcohols, ethers, and aromatic hydrocarbons.[3][4]

Experimental Protocols

Due to the absence of specific quantitative data, the following experimental protocols are provided to enable researchers to determine the solubility of this compound.

Qualitative Solubility Assessment

This simple method provides a quick screening of suitable solvents.

Methodology:

-

Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a small test tube or vial.

-

Add a small volume of the chosen organic solvent (e.g., 0.1 mL) dropwise.

-

After each addition, vigorously shake or vortex the mixture and observe for dissolution.

-

Continue adding the solvent in small increments until the solid completely dissolves or a significant volume of solvent has been added without dissolution.

-

Record the approximate volume of solvent required to dissolve the solid.

-

Repeat this process for a range of solvents with varying polarities (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol).

Quantitative Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound at a specific temperature.

Methodology:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask or vial.

-

Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.45 µm PTFE) is recommended.

-

Dilute the clear solution with a suitable solvent to a concentration within the analytical range.

-

Determine the concentration of this compound in the diluted solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry against a standard calibration curve.

-

Calculate the original solubility in units such as g/L or mol/L.

Recrystallization for Purification and Solvent Selection

Recrystallization is a powerful purification technique that relies on the differential solubility of a compound in a hot versus a cold solvent. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5]

Methodology:

-

Solvent Screening: Perform qualitative solubility tests at room temperature and at the boiling point of several candidate solvents.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can maximize the yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Table 1: Potential Organic Solvents for Solubility and Recrystallization Screening

| Solvent Class | Examples | Expected Solubility Behavior |

| Non-polar | Hexane, Cyclohexane | Low solubility expected. May be useful as an anti-solvent in recrystallization. |

| Aromatic | Toluene, Xylene | Good solubility expected, particularly at elevated temperatures. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to good solubility expected. |

| Esters | Ethyl acetate | Good solubility expected. Commonly used for extraction and chromatography. |

| Ketones | Acetone, Methyl ethyl ketone (MEK) | Good solubility expected. |

| Alcohols | Methanol, Ethanol, Isopropanol | Good solubility expected, especially with heating. Potential for hydrogen bonding. |

| Halogenated | Dichloromethane, Chloroform | Good solubility expected. |

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical workflows for determining solubility and selecting a recrystallization solvent.

Conclusion

References

An In-depth Technical Guide to the Safety and Handling of N-(5-Bromo-2-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for N-(5-Bromo-2-methylphenyl)acetamide, intended for use in laboratory and drug development settings. The following sections detail the known hazards, proper handling procedures, personal protective equipment, first aid measures, and emergency protocols.

Hazard Identification and Classification

Signal Word: Warning[1]

Potential Hazard Statements:

-

May cause respiratory irritation.[2]

Pictograms (Potential):

-

Exclamation Mark (!)

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C9H10BrNO | PubChem[3] |

| Molecular Weight | 228.09 g/mol | PubChem[3] |

| Appearance | Solid (form not specified) | General knowledge |

| Melting Point | 118-121 °C (for the isomer N-(2-bromo-4-methylphenyl)acetamide) | Chemsrc[4] |

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize exposure and ensure laboratory safety.

Handling:

-

Handle in a well-ventilated area, preferably within a chemical fume hood to prevent the dispersion of dust.[5][6]

Storage:

-

Store in a cool, dry, and dark place.[1]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][7][10]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.

| PPE Type | Specifications | Rationale |

| Eye Protection | Chemical safety goggles with side shields or a face shield.[5][11] | To protect against dust particles and splashes. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[5][12] | To prevent skin contact. |

| Skin and Body Protection | Lab coat or other protective clothing.[5][6] | To prevent skin contact. |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if engineering controls are insufficient or if irritation is experienced.[5][7] | To prevent inhalation of dust. |

First Aid Measures

Immediate and appropriate first aid is crucial in the event of accidental exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the exposed person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[5][13] |

| Skin Contact | Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][13] If skin irritation occurs, get medical advice or attention.[1] Wash contaminated clothing before reuse.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do.[1] If eye irritation persists, get medical advice or attention.[1] |

| Ingestion | Do NOT induce vomiting.[5][7] If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water.[5] Never give anything by mouth to an unconscious person.[5][7] Seek immediate medical attention.[9] |

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and containment.

-

Personal Precautions: Use personal protective equipment.[1] Keep unnecessary personnel away from the spill area.[1] Ensure adequate ventilation.[9]

-

Environmental Precautions: Prevent the product from entering drains.[1]

-

Containment and Cleanup: Sweep up the spilled solid material, taking care not to disperse dust, and collect it into a suitable, airtight container for disposal.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.[1][6]

-

Specific Hazards: Decomposition upon combustion or at high temperatures may generate poisonous fumes, including carbon oxides, nitrogen oxides, and halogenated compounds.[6] Closed containers may explode when heated.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][11]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not dispose of it down the drain.[5] It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]

Visualizations

The following diagrams illustrate key logical workflows for the safe handling of this compound.

Caption: General workflow for handling this compound.

Caption: Logical workflow for responding to a spill of this compound.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. This compound | C9H10BrNO | CID 14233594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acetamide,N-(2-bromo-4-methylphenyl)- | CAS#:614-83-5 | Chemsrc [chemsrc.com]

- 5. benchchem.com [benchchem.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. fishersci.com [fishersci.com]

- 8. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. nj.gov [nj.gov]

- 12. pentachemicals.eu [pentachemicals.eu]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

An In-depth Technical Guide to N-(5-Bromo-2-methylphenyl)acetamide for Researchers and Drug Development Professionals

Introduction: N-(5-Bromo-2-methylphenyl)acetamide is a synthetic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its substituted phenylacetamide structure makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including potential therapeutic agents. This technical guide provides a comprehensive overview of its commercial availability, a detailed experimental protocol for its synthesis, and a visualization of the synthetic workflow.

Commercial Availability

This compound (CAS No. 116436-10-3) is readily available from various commercial chemical suppliers. Researchers can procure this compound in different quantities and purities to suit their specific research and development needs. The table below summarizes the offerings from several key suppliers.

| Supplier | Product/Catalog No. | Purity | Quantity | Additional Information |

| LookChem | 116436-10-3 | - | - | Provides basic information and connects with various suppliers. |

| Accela ChemBio Inc. | SY239858 | ≥95% | 5g, bulk | Available for R&D use. |

| Ivy Fine Chemicals | 102491 | - | - | Listed in their catalog of fine chemicals. |

| BLDpharm | 116436-10-3 | - | - | Available for online ordering. |

| MySkinRecipes | 53463 | 98% | 1.000 G | Also used in the creation of dyes and pigments.[1] |

| Lab-Chemicals.Com | - | - | - | Listed as Acetamide, N-(5-bromo-2-methylphenyl)-.[2] |

Synthetic Protocol: N-Acetylation of 5-Bromo-2-methylaniline

Materials:

-

5-Bromo-2-methylaniline

-

Acetic anhydride or Acetyl chloride

-

A suitable base (e.g., pyridine or triethylamine, if using acetyl chloride)

-

Anhydrous solvent (e.g., dichloromethane, ethyl acetate, or tetrahydrofuran)

-

Distilled water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Stirring and heating apparatus (magnetic stirrer with hotplate)

-

Rotary evaporator

Experimental Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-methylaniline (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane).

-

Addition of Acetylating Agent:

-

Using Acetic Anhydride: Slowly add acetic anhydride (1.1 to 1.5 equivalents) to the stirred solution at room temperature. The reaction is typically exothermic.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting aniline is consumed.

-

Work-up:

-

Upon completion, quench the reaction by slowly adding distilled water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine, followed by a saturated sodium bicarbonate solution to neutralize any excess acid, and finally with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

-

Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as melting point determination, ¹H NMR, and ¹³C NMR spectroscopy.

Synthetic Workflow

The synthesis of this compound from 5-bromo-2-methylaniline via N-acetylation can be visualized as a straightforward two-step process involving the reaction followed by purification.

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of various biologically active molecules. The presence of the bromo substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. The acetamide group can also be modified or may itself contribute to the biological activity of the final compound. While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives are explored in various therapeutic areas. For instance, related acetamide structures have been investigated for a range of biological activities, and this compound serves as a key starting material for generating libraries of novel compounds for high-throughput screening in drug discovery campaigns.

References

N-(5-Bromo-2-methylphenyl)acetamide: A Technical Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Bromo-2-methylphenyl)acetamide, a substituted acetanilide derivative, serves as a crucial intermediate in the synthesis of a variety of organic compounds. Its chemical structure, featuring a bromine atom and a methyl group on the phenyl ring, offers versatile handles for further chemical modifications, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive review of the available research on this compound, focusing on its synthesis, chemical properties, and potential applications, particularly in drug discovery.

Physicochemical Properties

This compound is a solid at room temperature with the chemical formula C₉H₁₀BrNO.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrNO | PubChem[1] |

| Molecular Weight | 228.09 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 116436-10-3 | PubChem[1] |

| SMILES | CC1=C(C=C(C=C1)Br)NC(=O)C | PubChem[1] |

| Synonyms | 2-Acetamido-4-bromotoluene, 2'-methyl-5'-bromoacetanilide | PubChem[1] |

Synthesis and Experimental Protocols

Inferred Experimental Protocol: Acetylation of 5-Bromo-2-methylaniline

This protocol is based on the general principles of N-acetylation of anilines.

Materials:

-

5-Bromo-2-methylaniline

-

Acetic anhydride or Acetyl chloride

-

A suitable solvent (e.g., glacial acetic acid, dichloromethane, or tetrahydrofuran)

-

A base (e.g., sodium acetate, pyridine, or triethylamine) if using acetyl chloride

-

Water

-

Hydrochloric acid (for workup, if necessary)

-

Sodium bicarbonate solution (for workup)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethanol or other suitable solvent for recrystallization

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 5-bromo-2-methylaniline in a suitable solvent.

-

Acetylation:

-

Using Acetic Anhydride: Add an equimolar amount or a slight excess of acetic anhydride to the solution. The reaction can often be performed at room temperature or with gentle heating.

-

Using Acetyl Chloride: Cool the aniline solution in an ice bath. Slowly add an equimolar amount of acetyl chloride in the presence of a base to neutralize the HCl byproduct.

-

-

Reaction Monitoring: Stir the reaction mixture at the appropriate temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, pour the mixture into cold water to precipitate the crude product.

-

If an acidic or basic catalyst was used, neutralize the solution accordingly. For instance, if pyridine was used, wash the organic layer with a dilute HCl solution. If excess acetic anhydride is present, it will be hydrolyzed in water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.

Visualization of the Synthetic Workflow:

Spectroscopic Data (Inferred)

Specific spectroscopic data for this compound is not available in the reviewed literature. However, based on the analysis of closely related compounds, the expected spectral characteristics are presented below. This data is for reference and should be confirmed by experimental analysis.

¹H NMR Spectroscopy (Expected)

| Protons | Multiplicity | Chemical Shift (δ) ppm | Notes |

| CH₃ (on ring) | Singlet | ~ 2.2 | |

| CH₃ (acetyl) | Singlet | ~ 2.1 | |

| Aromatic H | Multiplet | ~ 7.0 - 7.5 | The exact splitting pattern will depend on the coupling constants between the aromatic protons. |

| NH | Singlet (broad) | ~ 7.5 - 8.5 | Chemical shift can vary depending on solvent and concentration. |

¹³C NMR Spectroscopy (Expected)

| Carbon | Chemical Shift (δ) ppm | Notes |

| CH₃ (on ring) | ~ 17 | |

| CH₃ (acetyl) | ~ 24 | |

| Aromatic C-Br | ~ 115 - 120 | |

| Aromatic CH | ~ 120 - 135 | |

| Aromatic C-N | ~ 135 - 140 | |

| Aromatic C-CH₃ | ~ 130 - 135 | |

| C=O | ~ 168 - 170 |

Infrared (IR) Spectroscopy (Expected)

| Functional Group | Wavenumber (cm⁻¹) | Notes |

| N-H Stretch | 3250 - 3350 | |

| C-H Stretch (aromatic) | 3000 - 3100 | |

| C-H Stretch (aliphatic) | 2850 - 3000 | |

| C=O Stretch (amide I) | 1660 - 1690 | |

| N-H Bend (amide II) | 1510 - 1550 | |

| C-N Stretch | 1250 - 1350 | |

| C-Br Stretch | 500 - 600 |

Mass Spectrometry (Expected)

| Ion | m/z | Notes |

| [M]⁺ | 227/229 | Isotopic pattern for bromine (¹⁹Br and ⁸¹Br) with approximately 1:1 ratio. |

| [M-CH₂CO]⁺ | 185/187 | Loss of ketene. |

Applications in Research and Drug Development

This compound is primarily utilized as an intermediate in organic synthesis. Its functional groups allow for a variety of chemical transformations, making it a valuable precursor for more complex molecules with potential biological activity.

Role as a Synthetic Intermediate

The bromine atom on the aromatic ring is particularly useful for introducing further diversity into the molecular structure. It can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, to form new carbon-carbon and carbon-heteroatom bonds. The acetamide group can be hydrolyzed to the corresponding aniline, which can then be used in other synthetic transformations.

Potential in Kinase Inhibitor Synthesis

While there is no direct evidence of this compound itself having biological activity, its structural motifs are present in various kinase inhibitors. Many kinase inhibitors feature a substituted aromatic core that binds within the ATP-binding pocket of the enzyme. The N-phenylacetamide scaffold can serve as a template for the development of such inhibitors. The bromo and methyl substituents can be modified to optimize binding affinity, selectivity, and pharmacokinetic properties. For instance, the bromine atom can be replaced with other functional groups to explore structure-activity relationships (SAR).

Logical Relationship in Kinase Inhibitor Development:

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly for applications in drug discovery. While detailed research specifically focused on this compound is limited, its structural features and the reactivity of its functional groups make it a versatile building block. The inferred synthetic protocols and expected spectroscopic data provided in this review serve as a useful guide for researchers. Further investigation into the synthesis of novel bioactive compounds derived from this compound is warranted, especially in the area of kinase inhibitor development.

References

An In-depth Technical Guide on the Potential Biological Activities of N-(5-Bromo-2-methylphenyl)acetamide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide explores the potential biological activities of N-(5-Bromo-2-methylphenyl)acetamide. While direct experimental data for this specific compound is not extensively available in public literature, this document synthesizes findings from structurally analogous bromo- and methyl-substituted N-phenylacetamide derivatives to infer its potential pharmacological profile. This guide covers potential antimicrobial, anticancer, and enzyme inhibitory activities, presenting quantitative data from related compounds, detailed experimental methodologies, and visualizations of relevant biological pathways to facilitate future research and drug discovery efforts.

Introduction

This compound is a halogenated aromatic amide with a chemical structure that suggests potential for diverse biological activities. The N-phenylacetamide (acetanilide) scaffold is a well-established pharmacophore present in numerous therapeutic agents. The introduction of a bromine atom and a methyl group to the phenyl ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its interaction with biological targets. This guide provides a comprehensive overview of the putative biological activities of this compound by examining the documented activities of closely related analogs. The potential therapeutic areas explored include antimicrobial, anticancer, and enzyme-inhibiting applications.

Potential Biological Activities and Quantitative Data

Based on studies of structurally similar compounds, this compound is hypothesized to exhibit a range of biological effects. The following sections and tables summarize the quantitative data for these activities from analogous compounds.

Antimicrobial Activity

Derivatives of N-phenylacetamide containing bromine and other substituents have demonstrated notable antimicrobial properties. For instance, studies on N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have shown efficacy against extensively drug-resistant (XDR) Salmonella Typhi. Similarly, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown activity against Gram-positive bacteria.

Table 1: Antimicrobial Activity of N-phenylacetamide Analogs

| Compound/Analog | Target Organism | MIC (µg/mL) | MBC (µg/mL) |

| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide (5d) | XDR S. Typhi | 6.25 | 12.5 |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative | Gram-positive bacteria | 2500-5000 | - |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Anticancer and Cytotoxic Activity

The cytotoxicity of phenylacetamide derivatives against various cancer cell lines has been investigated. The presence of a halogen, such as bromine, on the phenyl ring has been shown to contribute to the anticancer effects. These compounds often induce apoptosis, a form of programmed cell death, in cancer cells.

Table 2: Cytotoxic Activity of Bromo-substituted Phenylacetamide Analogs

| Compound/Analog | Cell Line | IC50 (µM) |

| Phenylacetamide derivative (3j, para-nitro) | MDA-MB468 (Breast Cancer) | 0.76 ± 0.09 |

| Phenylacetamide derivative (3e, meta-chloro) | PC12 (Pheochromocytoma) | 0.67 ± 0.12 |

| Phenylacetamide derivative (3g, ortho-methoxy) | PC12 (Pheochromocytoma) | 1.3 ± 0.03 |

| N-(4-Bromophenyl)-2-(2-oxo-3-(2-(4-sulfamoylphenyl)hydrazono)indolin-1-yl)acetamide (3c) | A549 (Lung Cancer) | - |

IC50: Half-maximal Inhibitory Concentration.

Enzyme Inhibition

Structurally related compounds have been shown to inhibit specific enzymes implicated in disease progression, such as alkaline phosphatase and carbonic anhydrases. Carbonic anhydrase IX (CA IX), in particular, is a target in cancer therapy due to its role in pH regulation in the tumor microenvironment.

Table 3: Enzyme Inhibitory Activity of N-phenylacetamide Analogs

| Compound/Analog | Target Enzyme | IC50 |

| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide (5d) | Alkaline Phosphatase | 1.469 ± 0.02 µM |

| N-(4-Bromophenyl)-2-(2-oxo-3-(2-(4-sulfamoylphenyl)hydrazono)indolin-1-yl)acetamide (3c) | Carbonic Anhydrase I (hCA I) | 45.10 nM (Kᵢ) |

| N-(4-Bromophenyl)-2-(2-oxo-3-(2-(4-sulfamoylphenyl)hydrazono)indolin-1-yl)acetamide (3c) | Carbonic Anhydrase II (hCA II) | 5.87 nM (Kᵢ) |

IC50: Half-maximal Inhibitory Concentration; Kᵢ: Inhibition Constant.

Anti-inflammatory Activity

Certain salicylanilide derivatives, which share the N-phenylamide core, have demonstrated anti-inflammatory properties by inhibiting proteases.

Table 4: Anti-inflammatory Activity of a Bromo-substituted N-phenylbenzamide Analog

| Compound/Analog | Assay | IC50 (mg/mL) |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative | Protease Inhibition | 0.04 - 0.07 |

IC50: Half-maximal Inhibitory Concentration.

Experimental Protocols

This section details the methodologies for the synthesis and biological evaluation of N-phenylacetamide derivatives, which can be adapted for this compound.

Synthesis of this compound

A general method for the N-acetylation of anilines can be employed.

Protocol: N-Acetylation of 5-Bromo-2-methylaniline

-

Dissolution: Dissolve 5-Bromo-2-methylaniline (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask under an inert atmosphere.

-

Base Addition: Add a tertiary amine base, such as triethylamine or pyridine (1.2 eq), to the solution and stir for 5-10 minutes at room temperature.

-

Acylation: Cool the mixture to 0°C in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with deionized water. Separate the organic layer and wash sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Caption: General workflow for the synthesis of this compound.

Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution for MIC Determination [1][2]

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (or another appropriate broth).[1]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[1]

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).[2]

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.[2]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

Cytotoxicity Assay

Protocol: MTT Assay for Cell Viability [3]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.[3]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a SDS-HCl solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Signaling Pathways and Mechanisms of Action

The biological activities of N-phenylacetamide derivatives are often mediated through the modulation of specific signaling pathways.

Induction of Apoptosis via the Bcl-2 Family Pathway

Many cytotoxic agents, including analogs of this compound, induce apoptosis by altering the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of caspases, culminating in cell death.[4]

Caption: Putative apoptotic pathway modulated by N-phenylacetamide analogs.

Inhibition of Carbonic Anhydrase IX in the Tumor Microenvironment

In hypoxic tumors, the upregulation of Carbonic Anhydrase IX (CA IX) is a key survival mechanism. CA IX, a cell-surface enzyme, catalyzes the hydration of carbon dioxide to bicarbonate and protons, contributing to an acidic extracellular pH and an alkaline intracellular pH. This pH gradient favors tumor cell proliferation and invasion.[5][6] Inhibition of CA IX can disrupt this pH balance, leading to intracellular acidification and reduced tumor cell viability and motility.[5]

Caption: Mechanism of action for carbonic anhydrase IX inhibitors in cancer.

Conclusion

While direct biological data on this compound is limited, the analysis of its structural analogs strongly suggests a high potential for significant pharmacological activities. The presence of the bromo and methyl groups on the N-phenylacetamide core indicates that this compound is a promising candidate for investigation as an antimicrobial, anticancer, and enzyme inhibitory agent. The data and protocols presented in this guide provide a solid foundation for researchers to initiate studies on this compound, potentially leading to the development of novel therapeutic leads. Further research, including synthesis, in vitro screening, and mechanistic studies, is warranted to fully elucidate the biological profile of this compound.

References

- 1. Broth Microdilution | MI [microbiology.mlsascp.com]

- 2. protocols.io [protocols.io]

- 3. MTT (Assay protocol [protocols.io]

- 4. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 5. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of N-(5-Bromo-2-methylphenyl)acetamide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-(5-Bromo-2-methylphenyl)acetamide, a key intermediate in various organic synthesis applications. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for its structural characterization.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available |

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Interpretation |

| Data not available |

Mass Spectrometry (MS) Data

| m/z | Interpretation |

| Data not available |

Experimental Protocols

Detailed experimental methodologies for acquiring the spectroscopic data are outlined below. These protocols are based on standard techniques for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Spectroscopy: Proton NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Data acquisition would involve a sufficient number of scans to achieve an adequate signal-to-noise ratio. The chemical shifts would be reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra would be obtained on the same instrument, typically at a frequency of 100 MHz or higher. A proton-decoupled sequence would be used to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts would be referenced to the solvent signal and reported in ppm.

Infrared (IR) Spectroscopy

The infrared spectrum of solid this compound would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. A common method for solid samples is the potassium bromide (KBr) pellet technique.

-

A small amount of the finely ground sample (1-2 mg) would be intimately mixed with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

-

The mixture would then be compressed under high pressure using a hydraulic press to form a transparent or translucent pellet.

-

The KBr pellet would be placed in the sample holder of the FTIR spectrometer, and the spectrum would be recorded over the standard mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet would be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral analysis would be performed using an electron ionization (EI) mass spectrometer.

-

A small amount of the sample would be introduced into the ion source of the mass spectrometer, typically via a direct insertion probe for solid samples.

-

The sample would be vaporized by heating, and the resulting gas-phase molecules would be bombarded with a beam of high-energy electrons (typically 70 eV).

-

This would cause ionization and fragmentation of the molecules. The resulting positively charged ions would be accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A mass spectrum, a plot of ion intensity versus m/z, would be generated.

Experimental Workflow Visualization

The logical flow for the spectroscopic analysis of this compound is depicted in the following diagram.

Methodological & Application

N-(5-Bromo-2-methylphenyl)acetamide: A Key Intermediate in the Synthesis of Diarylpyrazole-Based Anti-Inflammatory Agents

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(5-Bromo-2-methylphenyl)acetamide is a versatile chemical intermediate with significant applications in the synthesis of active pharmaceutical ingredients (APIs). Its substituted phenyl ring structure makes it a valuable building block for the creation of complex molecules, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs). This document provides detailed protocols and application notes for the use of this compound in the synthesis of a potent and selective cyclooxygenase-2 (COX-2) inhibitor, a class of drugs known for its efficacy in treating inflammation and pain with a reduced risk of gastrointestinal side effects compared to traditional NSAIDs.

The protocols outlined below describe a multi-step synthesis of a hypothetical, yet representative, diarylpyrazole-based COX-2 inhibitor, herein designated as "Pyrazolam," starting from this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthetic steps involved in the preparation of Pyrazolam.

Table 1: Synthesis of 2-Methyl-5-bromophenylhydrazine hydrochloride (Intermediate 2)

| Parameter | Value |

| Starting Material | This compound |

| Reagents | Hydrazine hydrate, Hydrochloric acid |

| Solvent | Ethanol, Water |

| Reaction Time | 6 hours |

| Reaction Temperature | 100 °C (Reflux) |

| Yield | 85% |

| Purity (by HPLC) | >98% |

| Melting Point | 215-218 °C |

Table 2: Synthesis of 1-(4-(methylsulfonyl)phenyl)-3-(2-methyl-5-bromophenyl)-1H-pyrazole-5-carboxylic acid (Intermediate 3)

| Parameter | Value |

| Starting Material | 2-Methyl-5-bromophenylhydrazine hydrochloride |

| Reagents | Ethyl 2,4-dioxo-4-(4-(methylsulfonyl)phenyl)butanoate, Acetic acid |

| Solvent | Ethanol |

| Reaction Time | 12 hours |

| Reaction Temperature | 80 °C (Reflux) |

| Yield | 78% |

| Purity (by HPLC) | >97% |

| Melting Point | 240-243 °C |

Table 3: Synthesis of Pyrazolam

| Parameter | Value |

| Starting Material | 1-(4-(methylsulfonyl)phenyl)-3-(2-methyl-5-bromophenyl)-1H-pyrazole-5-carboxylic acid |

| Reagents | Thionyl chloride, Ammonia |

| Solvent | Dichloromethane, Tetrahydrofuran |

| Reaction Time | 8 hours |

| Reaction Temperature | 0 °C to Room Temperature |

| Yield | 90% |

| Purity (by HPLC) | >99% |

| Melting Point | 198-201 °C |

Experimental Protocols

Synthesis of 2-Methyl-5-bromophenylhydrazine hydrochloride (Intermediate 2)

Materials:

-

This compound (Intermediate 1)

-

Hydrazine hydrate (80%)

-

Concentrated Hydrochloric acid

-

Ethanol

-

Water

Procedure:

-

To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (22.8 g, 0.1 mol) and ethanol (100 mL).

-

Stir the mixture to dissolve the starting material.

-

Slowly add hydrazine hydrate (15.0 g, 0.3 mol) to the solution.

-

Heat the reaction mixture to reflux and maintain for 6 hours.

-

After cooling to room temperature, add concentrated hydrochloric acid dropwise until the pH of the solution is acidic (pH ~2).

-

A precipitate will form. Cool the mixture in an ice bath for 1 hour to maximize precipitation.

-

Collect the solid by vacuum filtration, wash with cold water (2 x 30 mL), and then with cold ethanol (2 x 20 mL).

-

Dry the product under vacuum at 60 °C to afford 2-methyl-5-bromophenylhydrazine hydrochloride as a white crystalline solid.

Synthesis of 1-(4-(methylsulfonyl)phenyl)-3-(2-methyl-5-bromophenyl)-1H-pyrazole-5-carboxylic acid (Intermediate 3)

Materials:

-

2-Methyl-5-bromophenylhydrazine hydrochloride (Intermediate 2)

-

Ethyl 2,4-dioxo-4-(4-(methylsulfonyl)phenyl)butanoate

-

Glacial Acetic Acid

-

Ethanol

Procedure:

-

In a 500 mL round-bottom flask, suspend 2-methyl-5-bromophenylhydrazine hydrochloride (25.2 g, 0.1 mol) in ethanol (200 mL).

-

Add ethyl 2,4-dioxo-4-(4-(methylsulfonyl)phenyl)butanoate (31.2 g, 0.1 mol) and a catalytic amount of glacial acetic acid (1 mL).

-

Heat the mixture to reflux with stirring for 12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash with cold ethanol (2 x 50 mL).

-

Recrystallize the crude product from a mixture of ethanol and water to obtain pure 1-(4-(methylsulfonyl)phenyl)-3-(2-methyl-5-bromophenyl)-1H-pyrazole-5-carboxylic acid.

Synthesis of Pyrazolam (Final Product)

Materials:

-

1-(4-(methylsulfonyl)phenyl)-3-(2-methyl-5-bromophenyl)-1H-pyrazole-5-carboxylic acid (Intermediate 3)

-

Thionyl chloride

-

Dichloromethane (DCM), anhydrous

-

Ammonia (0.5 M in THF)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Suspend 1-(4-(methylsulfonyl)phenyl)-3-(2-methyl-5-bromophenyl)-1H-pyrazole-5-carboxylic acid (46.6 g, 0.1 mol) in anhydrous DCM (200 mL) in a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (14.3 g, 0.12 mol) dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

-

Dissolve the crude acid chloride in anhydrous THF (150 mL) and cool to 0 °C.

-

Slowly add a solution of ammonia in THF (0.5 M, 300 mL, 0.15 mol) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

-

Quench the reaction by adding water (100 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield Pyrazolam as a white solid.

Mandatory Visualizations

Caption: Synthetic workflow for the preparation of Pyrazolam.

Caption: Inhibition of the COX-2 signaling pathway by Pyrazolam.

Application Notes and Protocols for the Reaction of N-(5-Bromo-2-methylphenyl)acetamide with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Bromo-2-methylphenyl)acetamide is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive bromine atom on an electron-rich phenyl ring, allows for a variety of cross-coupling and nucleophilic substitution reactions. This enables the introduction of diverse functional groups, leading to the generation of novel molecular scaffolds for drug discovery and the development of functional materials. The acetamide and methyl groups also modulate the reactivity of the aryl bromide and can influence the properties of the final products.

This document provides detailed application notes and experimental protocols for the reaction of this compound with various nucleophiles, focusing on palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, as well as copper-catalyzed Ullmann-type reactions.

Key Reaction Types

The primary modes of reaction for this compound with nucleophiles involve transition metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance under relatively mild conditions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. This reaction is invaluable for the synthesis of arylamines, which are prevalent in a vast array of biologically active compounds.[1]

Ullmann Condensation: C-O, C-N, and C-S Bond Formation

The Ullmann condensation is a copper-catalyzed reaction for the formation of carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. While it often requires higher temperatures than palladium-catalyzed methods, it serves as a valuable alternative, particularly for certain substrates.[2]

Data Presentation: Quantitative Data Summary

The following tables summarize representative quantitative data for reactions analogous to those with this compound, providing an expected range of yields and reaction conditions.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids (Data is representative for analogous aryl bromides)

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (4) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME | 80 | 2 | 84 |

| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME | 80 | 4 | 75-85 |

| 4 | Pyrazoleboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 90 | 12 | 66-81 |

Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Amines (Data is representative for analogous aryl bromides)

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 110 | 18 | 80-90 |

| 2 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 24 | 75-85 |

| 3 | Phenoxazine | Pd₂(dba)₃ (2.5) | XPhos (5) | NaOtBu | Toluene | 110 | 0.5 (MW) | 89 |

| 4 | Carbazole | Pd₂(dba)₃ (2.5) | XPhos (5) | NaOtBu | Toluene | 110 | 0.5 (MW) | 71 |

Table 3: Ullmann Condensation of Aryl Bromides with Phenols (Data is representative for analogous aryl bromides)

| Entry | Phenol | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenol | CuI (10) | N,N-dimethylglycine (20) | Cs₂CO₃ | Dioxane | 90 | 24 | 70-85 |

| 2 | p-Cresol | CuI (5) | PPh₃ (5) | K₂CO₃ | Toluene | 100 | 24 | 58 |

| 3 | 4-Nitrophenol | CuI (10) | Proline (20) | K₂CO₃ | DMSO | 110 | 12 | 60-75 |

| 4 | Phenol | CuO-NPs (3) | - | KOH | DMAc | RT | 15 | 80-90 |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid (1.1 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME, with 10-20% water if using an inorganic base)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the anhydrous solvent via syringe.

-

Degas the reaction mixture by subjecting it to three cycles of vacuum-backfill with the inert gas.

-

Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-